![molecular formula C8H15NO2 B088649 Tert-butyl 3-aminobut-2-enoate CAS No. 14205-43-7](/img/structure/B88649.png)
Tert-butyl 3-aminobut-2-enoate
Overview
Description
Tert-butyl 3-aminobut-2-enoate is a chemical compound with the molecular formula C8H15NO2 . It is related to other compounds such as tert-butyl (E)-4- (dimethylamino)-2-oxobut-3-enoate and tert-butyl 2-aminobut-3-enoate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-aminobut-2-enoate can be analyzed using various techniques such as NMR, UV, and IR spectroscopy . The use of the tert-butyl group as a probe for NMR studies of macromolecular complexes has been explored .
Physical And Chemical Properties Analysis
Tert-butyl 3-aminobut-2-enoate has a molecular weight of 157.21 g/mol. Other physical and chemical properties such as density, melting point, and boiling point can be found in the MSDS .
Scientific Research Applications
Preparation of t-Butyl Nα-Protected Amino Acid Esters
Tert-butyl esters of Nα-protected amino acids can be prepared from tert-butanol . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions . This is particularly useful in peptide chemical synthesis .
Masked Carboxyl Group Surrogates
Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The classical methods for making tert-butyl esters are still widely utilized in practice .
Safe Method for the Preparation of Tertiary Butyl Esters
A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
Synthesis of N-Heterocycles via Sulfinimines
Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Tert-Butylation of Carboxylic Acids and Alcohols
Tert-butyl 3-aminobut-2-enoate can be used in the tert-butylation of carboxylic acids and alcohols . This process directly affords tert-butyl esters with free amino groups quickly and in good yields .
Synthesis of Therapeutically Applicable Compounds
The synthesis of N-heterocycles via sulfinimines using tert-butanesulfinamide provides access to structurally diverse compounds that represent the structural motif of many natural products and therapeutically applicable compounds .
Mechanism of Action
Target of Action
Tert-butyl 3-aminobut-2-enoate is a complex organic compound with the formula C8H15NO2 It’s known to be used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.
Biochemical Pathways
Given its role in organic synthesis , it’s plausible that it participates in a variety of biochemical reactions, potentially influencing multiple pathways depending on the specific context.
Result of Action
As a compound used in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the context in which it’s used.
properties
IUPAC Name |
tert-butyl 3-aminobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(9)5-7(10)11-8(2,3)4/h5H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJOQNCHBIAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339738 | |
Record name | tert-Butyl 3-aminobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14205-43-7 | |
Record name | tert-Butyl 3-aminobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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